(R)-3-Amino-3-phenylpropanoic acid (R)-3-Amino-3-phenylpropanoic acid (R)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having R-configuration. It is an enantiomer of a (S)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (R)-3-ammonio-3-phenylpropanoate.
Brand Name: Vulcanchem
CAS No.: 13921-90-9
VCID: VC20837313
InChI: InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
SMILES: C1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula: C₉H₁₁NO₂
Molecular Weight: 201.65 g/mol

(R)-3-Amino-3-phenylpropanoic acid

CAS No.: 13921-90-9

Cat. No.: VC20837313

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-phenylpropanoic acid - 13921-90-9

Specification

Description (R)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having R-configuration. It is an enantiomer of a (S)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (R)-3-ammonio-3-phenylpropanoate.
CAS No. 13921-90-9
Molecular Formula C₉H₁₁NO₂
Molecular Weight 201.65 g/mol
IUPAC Name (3R)-3-amino-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
Standard InChI Key ABEBCTCOPRULFS-DDWIOCJRSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl
SMILES C1=CC=C(C=C1)C(CC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)N.Cl

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